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molecular formula C21H33ClO3 B8340873 3-Chloro-4-(tetradecyloxy)benzoic acid

3-Chloro-4-(tetradecyloxy)benzoic acid

Cat. No. B8340873
M. Wt: 368.9 g/mol
InChI Key: XGMGNAFOGXQSPS-UHFFFAOYSA-N
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 32 using 125.0 g of product from Example 36 in 1 L of methyl alcohol, 60 ml of water, 400 ml of ethyl alcohol and 54.94 g of potassium hydroxide. The residue is recrystallized from chloroform/hexane to give 109 g of the desired product as white crystals.
Name
product
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
54.94 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[C:6]([Cl:25])[CH:5]=1.[OH-].[K+]>CO.O.C(O)C>[Cl:25][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:3]([OH:26])=[O:2] |f:1.2|

Inputs

Step One
Name
product
Quantity
125 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCCCCCCCCCCCCCC)Cl)=O
Name
Quantity
54.94 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from chloroform/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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